![molecular formula C17H17N3O3S2 B5815523 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, including lymphoma and leukemia.
Mécanisme D'action
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. This compound inhibits BTK activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of B-cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in B-cells. This leads to the inhibition of B-cell proliferation and induction of apoptosis. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function. In addition, this compound has demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for lab experiments, including its potent inhibitory effects on BTK activity and downstream signaling pathways in B-cells, as well as its immunomodulatory effects. This compound also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its potential off-target effects and toxicity. Careful dose optimization and toxicity studies are required to ensure the safety and efficacy of this compound in preclinical and clinical studies.
Orientations Futures
There are several future directions for the development of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors, which can help to optimize patient selection and treatment strategies. Another area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and anti-CD20 antibodies, to enhance their efficacy and overcome resistance. Finally, the development of next-generation BTK inhibitors with improved selectivity and safety profiles is an important area of research.
Méthodes De Synthèse
The synthesis of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 2-bromo-1H-indole and 4-(2-thienylsulfonyl)piperazine. The intermediate compounds are prepared by various chemical reactions, such as Suzuki coupling, Grignard reaction, and amide formation. The final coupling reaction involves the coupling of the intermediate compounds to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in B-cell lines and primary cells. This compound has also demonstrated antitumor activity in xenograft models of lymphoma and leukemia. In clinical trials, this compound has shown promising results in patients with relapsed/refractory B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.
Propriétés
IUPAC Name |
1H-indol-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-17(15-12-13-4-1-2-5-14(13)18-15)19-7-9-20(10-8-19)25(22,23)16-6-3-11-24-16/h1-6,11-12,18H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXPQNJLMMWBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)
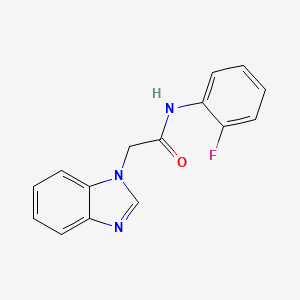
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815456.png)
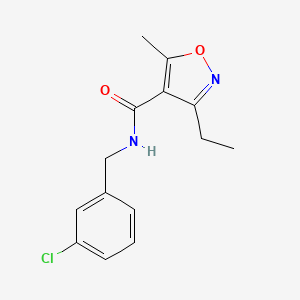
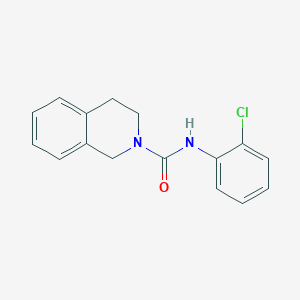
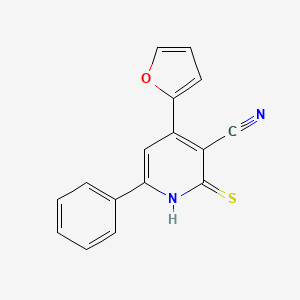
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)
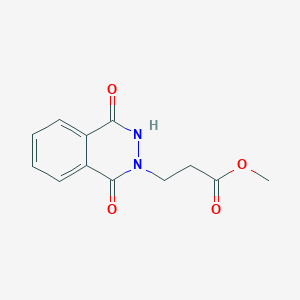
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)
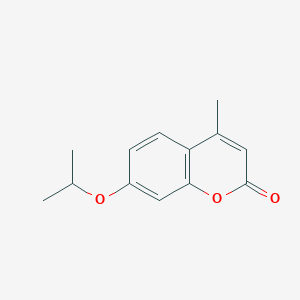
![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-fluoroaniline](/img/structure/B5815540.png)
